molecular formula C22H18N4O6S2 B2952016 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886926-80-3

3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2952016
CAS No.: 886926-80-3
M. Wt: 498.53
InChI Key: YHIJDEABCPPXBI-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a methanesulfonylphenyl group, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methanesulfonylphenyl Group:

    Coupling with Benzenesulfonamide: The final step involves coupling the oxadiazole derivative with benzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Biology

The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes, such as carbonic anhydrase, makes it a candidate for developing drugs to treat conditions like glaucoma, epilepsy, and certain cancers .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of carbonic anhydrase IX (CA IX) involves binding to the enzyme’s active site, thereby blocking its catalytic activity and affecting cellular pH regulation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds like sulfanilamide and acetazolamide share the benzenesulfonamide moiety and exhibit similar enzyme inhibitory properties.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are structurally related and used in similar applications, including medicinal chemistry and materials science.

Uniqueness

3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a benzenesulfonamide and an oxadiazole derivative allows for versatile applications across various scientific disciplines.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-13-6-5-12-18(19)21-24-25-22(32-21)23-20(27)15-8-7-9-16(14-15)26-34(30,31)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIJDEABCPPXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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